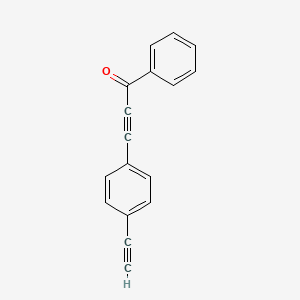
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one is an organic compound that features a phenyl group substituted with an ethynyl group at the para position and a phenylprop-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:
Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (Et3N) or diisopropylamine (DIPA)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The carbon-carbon triple bond can be reduced to a double or single bond.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one involves its interaction with molecular targets through its ethynyl and phenyl groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-phenylprop-2-yn-1-one
- 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one
- 3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one
Uniqueness
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and enhances its potential for forming complex molecular architectures .
Properties
CAS No. |
827319-20-0 |
|---|---|
Molecular Formula |
C17H10O |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(4-ethynylphenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C17H10O/c1-2-14-8-10-15(11-9-14)12-13-17(18)16-6-4-3-5-7-16/h1,3-11H |
InChI Key |
XYKWDJCNJKDEOP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















